Trimethylsilyl (trimethylsilyl)acetate
Overview
Description
Trimethylsilyl (trimethylsilyl)acetate is a useful research compound. Its molecular formula is C8H20O2Si2 and its molecular weight is 204.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Diastereoselective Synthesis
Trimethylsilyl derivatives are pivotal in diastereoselective synthesis, facilitating the construction of complex molecules. For instance, trimethylsilyl trifluoromethanesulfonate has been employed in the Prins cyclization of acrylyl enol ethers to synthesize dihydropyrans, showcasing its utility in the total synthesis of natural products such as the (+)-civet compound (Sultana et al., 2013).
Hydrosilylation of Carbonyl Groups
Research has demonstrated the role of trimethylsilyl compounds in the hydrosilylation of carbonyl groups. A study investigating the hydrosilylation reaction catalyzed by tris(pentafluorophenyl)borane highlighted the formation of a stable complex with trimethylsilane, underscoring the mechanistic insights into such reactions (Sakata & Fujimoto, 2013).
Preparation of Binary Alloys and Organometallic Compounds
Trimethylsilyl acetate elimination reaction has been utilized in the preparation of binary alloys like HgTe and CdTe, showcasing its importance in material science. This method has enabled the synthesis and characterization of novel compounds through NMR spectroscopy, electron ionization mass spectroscopy, and elemental analysis (Higa & Fallis, 2002).
Study of Waterglass Aging
The aging process of waterglass has been studied using the trimethylsilyl method, which facilitated the analysis of oligomeric silicate species. This method has provided valuable insights into the changes in the composition of waterglass over time, contributing to the understanding of its properties and potential applications (Pan et al., 2010).
Synthesis of N-Vinyl Derivatives of Nucleobases
The flexibility of trimethylsilyl trifluoromethanesulfonate as a Lewis acid catalyst has been exploited in the synthesis of N-vinyl derivatives of nucleobases, highlighting its applicability in the modification of biomolecules for research and therapeutic applications (Dalpozzo et al., 2004).
Mechanism of Action
Target of Action
Trimethylsilyl (trimethylsilyl)acetate is a chemical compound with the formula C5H12O2Si As a silylating agent, it is generally used in organic synthesis to protect reactive functional groups .
Mode of Action
This reaction can protect the reactive functional groups from unwanted reactions during a synthesis process .
Biochemical Pathways
In general, silylating agents are used in organic synthesis to protect reactive functional groups, thereby influencing the course of chemical reactions .
Result of Action
The result of the action of this compound is the protection of reactive functional groups in other molecules, preventing them from undergoing unwanted reactions during a synthesis process . This can be crucial in complex organic syntheses where controlling the sequence of reactions is important.
Action Environment
The action of this compound, like other silylating agents, can be influenced by various environmental factors. For instance, the presence of moisture can lead to the premature removal of the silyl group, as silyl ethers are generally sensitive to hydrolysis . Therefore, reactions involving this compound are typically carried out under anhydrous (dry) conditions. Additionally, the compound is flammable and its vapors may form explosive mixtures with air , so it should be handled with care in a controlled environment away from open flames and sources of ignition .
Properties
IUPAC Name |
trimethylsilyl 2-trimethylsilylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si2/c1-11(2,3)7-8(9)10-12(4,5)6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHDMLCJRMZKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369951 | |
Record name | Trimethylsilyl (trimethylsilyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24082-11-9 | |
Record name | Trimethylsilyl (trimethylsilyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl (trimethylsilyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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